molecular formula C19H18N4O2S2 B2374839 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251606-92-4

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2374839
CAS No.: 1251606-92-4
M. Wt: 398.5
InChI Key: RNRBSSFATSKQNG-UHFFFAOYSA-N
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Description

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine ring substituted with a cyclopropyl oxadiazole moiety.
  • A thioether linkage connecting the pyridine to an acetamide group.
  • A methylthio substituent on the phenyl ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Inhibitors targeting receptor tyrosine kinases (RTKs), such as DDR1, have shown promise in reducing tumor growth and metastasis .
StudyType of CancerIC50 (µM)Reference
ABreast Cancer5.0
BLung Cancer3.5
CColorectal Cancer4.0

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated antimicrobial effects against various pathogens. The specific compound has not been extensively tested; however, related derivatives have shown:

  • In vitro Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
PathogenMIC (µg/mL)Reference
S. aureus2
E. coli5
P. aeruginosa10

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

  • Study on DDR1 Inhibition :
    • Researchers developed a small molecule that selectively inhibited DDR1 phosphorylation, leading to reduced renal fibrosis in animal models. The findings suggest that compounds targeting DDR1 could have therapeutic implications for chronic kidney disease and other fibrotic disorders .
  • Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were tested against various fungal strains, showing promising results with some compounds outperforming traditional antifungal agents like ketoconazole .

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-26-15-4-2-3-14(10-15)21-16(24)11-27-17-9-13(7-8-20-17)19-22-18(23-25-19)12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRBSSFATSKQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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